molecular formula C14H14O4S B6380315 2-Methoxy-4-(4-methylsulfonylphenyl)phenol CAS No. 1262001-52-4

2-Methoxy-4-(4-methylsulfonylphenyl)phenol

Cat. No.: B6380315
CAS No.: 1262001-52-4
M. Wt: 278.33 g/mol
InChI Key: VPKHEIDAWHBSRI-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methylsulfonylphenyl)phenol: is an organic compound characterized by the presence of a methoxy group and a methylsulfonylphenyl group attached to a phenol ring

Properties

IUPAC Name

2-methoxy-4-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-18-14-9-11(5-8-13(14)15)10-3-6-12(7-4-10)19(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKHEIDAWHBSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685739
Record name 4'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-52-4
Record name 4'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methylsulfonylphenyl)phenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones, sulfoxides

    Reduction: Sulfides, thiols

    Substitution: Halogenated phenols, nitrophenols

Scientific Research Applications

2-Methoxy-4-(4-methylsulfonylphenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(4-methylphenyl)phenol
  • 2-Methoxy-4-(4-sulfonylphenyl)phenol
  • 2-Methoxy-4-(4-methylsulfonylphenyl)aniline

Uniqueness

2-Methoxy-4-(4-methylsulfonylphenyl)phenol is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

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